molecular formula C4H6ClN3O2S B13247946 (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride

Cat. No.: B13247946
M. Wt: 195.63 g/mol
InChI Key: GXGWNOCGWHPFFU-UHFFFAOYSA-N
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Description

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 4-position of the triazole ring and a methanesulfonyl chloride group attached to the triazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as described above. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives .

Properties

Molecular Formula

C4H6ClN3O2S

Molecular Weight

195.63 g/mol

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C4H6ClN3O2S/c1-8-3-6-7-4(8)2-11(5,9)10/h3H,2H2,1H3

InChI Key

GXGWNOCGWHPFFU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CS(=O)(=O)Cl

Origin of Product

United States

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